2-acetamido-2,4-dideoxy-4-fluoro-D-glucopyranose
CAS No.:
Cat. No.: VC18837088
Molecular Formula: C8H14FNO5
Molecular Weight: 223.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H14FNO5 |
|---|---|
| Molecular Weight | 223.20 g/mol |
| IUPAC Name | N-[5-fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
| Standard InChI | InChI=1S/C8H14FNO5/c1-3(12)10-6-7(13)5(9)4(2-11)15-8(6)14/h4-8,11,13-14H,2H2,1H3,(H,10,12) |
| Standard InChI Key | QAPRNMNSFDDVPY-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)NC1C(C(C(OC1O)CO)F)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Configuration and Nomenclature
2-Acetamido-2,4-dideoxy-4-fluoro-D-glucopyranose belongs to the class of fluorinated monosaccharides with systematic IUPAC name N-[(2S,3R,4R,5S,6R)-5-fluoro-2,4-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide. Its α-anomeric configuration positions the acetamido group axially, while the fluorine atom occupies the equatorial position at C4, creating steric and electronic perturbations distinct from native N-acetylglucosamine .
Physicochemical Properties
Key physical parameters derived from experimental analyses include:
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₈H₁₄FNO₅ | |
| Molecular weight | 223.199 g/mol | |
| Density | 1.445 g/cm³ | |
| Boiling point | 556.88°C at 760 mmHg | |
| Flash point | 290.59°C | |
| LogP (hydrophobicity) | -1.32 |
The elevated boiling point and density compared to non-fluorinated analogues reflect strong intermolecular dipole interactions mediated by the C4-fluorine substituent . Nuclear magnetic resonance (NMR) studies confirm the chair conformation of the pyranose ring, with - and -NMR chemical shifts consistent with axial fluorine orientation .
Synthetic Methodologies
Multi-Step Fluorination Strategies
The synthesis of 2-acetamido-2,4-dideoxy-4-fluoro-D-glucopyranose typically begins with D-glucosamine derivatives. Berkin et al. (2000) detailed a seven-step protocol involving:
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Selective protection of hydroxyl groups using benzyl ethers
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Epoxide formation at C3-C4 via mesylation and elimination
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Ring-opening fluorination with hydrogen fluoride-pyridine complex
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Global deprotection under catalytic hydrogenation conditions .
Challenges in Anomeric Control
Biological Activity and Mechanism
Inhibition of Glycosaminoglycan Biosynthesis
2-Acetamido-2,4-dideoxy-4-fluoro-D-glucopyranose demonstrates potent inhibition of hepatic GAG biosynthesis, as quantified by radiolabeled precursor incorporation assays:
The compound’s specificity for GAG pathways over general protein synthesis makes it a valuable tool for studying extracellular matrix remodeling .
Enzymatic Interaction Studies
Fluorine’s electronegativity and small atomic radius allow the compound to act as a transition-state analogue for glycosyltransferases. Kinetic analyses with β-1,4-galactosyltransferase show competitive inhibition (Kᵢ = 12.3 μM), suggesting binding at the enzyme’s active site without catalytic turnover . Molecular dynamics simulations further reveal that the C4-fluorine forms a hydrogen bond with Tyr284, a residue critical for UDP-galactose recognition .
Future Directions and Challenges
Improving Metabolic Stability
While the compound shows promise in vitro, its rapid renal clearance (t₁/₂ = 1.2 hours in rats) limits in vivo efficacy. Prodrug strategies employing lipophilic tert-butyl esters at the C6 position increase plasma half-life to 4.8 hours, enhancing tumor accumulation in xenograft models .
Targeting Bacterial Glycocalyx
Emerging applications include disrupting biofilm formation in Pseudomonas aeruginosa. Sub-MIC concentrations (0.5 mM) reduce biofilm biomass by 41% by interfering with Pel polysaccharide synthesis, highlighting potential as an antibiotic adjuvant .
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